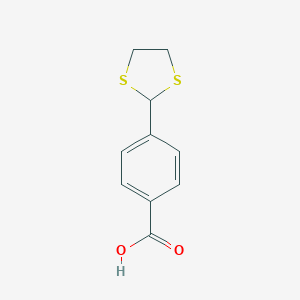

4-(1,3-Dithiolan-2-yl)benzoic acid

説明

Significance within Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis, the primary significance of the 1,3-dithiolane (B1216140) group is its role as a protecting group for aldehydes. The dithiolane moiety is generally stable under both acidic and basic conditions, making it a valuable tool in multi-step syntheses where the reactivity of an aldehyde needs to be temporarily masked. The formation of the dithiolane from an aldehyde and 1,2-ethanedithiol (B43112) is a reversible process, allowing for the regeneration of the carbonyl group under specific conditions.

The presence of the dithiolane, a five-membered sulfur-containing heterocycle, also places this compound within the broader field of heterocyclic chemistry. The 1,3-dithiolane ring has been recognized as a "privileged scaffold" in medicinal chemistry, appearing in various biologically active compounds. unimore.it Its inclusion can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Overview of Dithiolane and Benzoic Acid Scaffolds in Molecular Design

The molecular architecture of 4-(1,3-dithiolan-2-yl)benzoic acid is a chimaera of two important chemical scaffolds:

Dithiolane Scaffold: As a cyclic thioacetal, the 1,3-dithiolane group is not merely a passive protecting group. The sulfur atoms can engage in various chemical transformations and interactions. For instance, the dithiolane ring can be a precursor to other functional groups and can influence the electronic properties of the molecule. In materials science, dithiolane-containing polymers are being explored for the creation of responsive and dynamic networks.

Benzoic Acid Scaffold: Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. preprints.org The carboxylic acid group can be readily converted into a wide array of other functional groups, such as esters, amides, and acid halides. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. In supramolecular chemistry, the carboxylic acid moiety is a key player in forming hydrogen-bonded assemblies, leading to the construction of larger, ordered structures like metal-organic frameworks (MOFs). researchgate.netnih.gov

Scope and Objectives of Research on this compound

Research involving this compound and its derivatives generally falls into several key areas:

Development of Novel Synthetic Methodologies: The synthesis of this compound, typically from 4-formylbenzoic acid and 1,2-ethanedithiol, serves as a model reaction for the development of more efficient and environmentally benign methods for dithioacetalization.

Creation of Complex Molecules: As a bifunctional building block, this compound is utilized in the synthesis of more elaborate molecules for applications in drug discovery and materials science. The carboxylic acid can act as an anchor or a point of attachment, while the dithiolane can be deprotected to reveal a reactive aldehyde for subsequent reactions.

Design of Functional Materials: The unique combination of a rigid aromatic carboxylic acid and a flexible sulfur-containing heterocycle makes it an attractive linker for the construction of polymers and MOFs with tailored properties, such as specific porosity, catalytic activity, or responsiveness to external stimuli.

Interactive Data Tables

Below are data tables summarizing key information about this compound and its constituent scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101033-03-8 | rsc.orgclearsynth.com |

| Molecular Formula | C₁₀H₁₀O₂S₂ | rsc.org |

| Molecular Weight | 226.32 g/mol | rsc.org |

| Appearance | Solid | |

| Melting Point | 166 °C |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, a singlet for the methine proton of the dithiolane ring, and a multiplet for the ethylene (B1197577) bridge protons of the dithiolane ring. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons (with symmetry-dependent equivalence), the methine carbon of the dithiolane ring, and the methylene (B1212753) carbons of the dithiolane ring. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic portions, and C-S stretches. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1,3-dithiolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUEXHGSDXLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368781 | |

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-03-8 | |

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Dithiolan 2 Yl Benzoic Acid and Its Analogues

Established Synthetic Routes to the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane functional group is a cyclic thioacetal that serves as a crucial protective group for carbonyl compounds and as a synthetic handle for various transformations. asianpubs.orgwikipedia.org

Thioacetalization of Aldehyde Precursors

The most common and direct method for synthesizing the 1,3-dithiolane ring is through the thioacetalization of an aldehyde precursor. wikipedia.orgchemicalbook.com In the context of 4-(1,3-dithiolan-2-yl)benzoic acid, the starting material is typically 4-formylbenzoic acid, also known as 4-carboxybenzaldehyde. chemicalbook.comsigmaaldrich.com This reaction involves the condensation of the aldehyde with 1,2-ethanedithiol (B43112). wikipedia.orgorganic-chemistry.org

The reaction proceeds via the initial formation of a hemithioacetal, which then undergoes further reaction with the thiol to form the stable dithioacetal, with the concurrent loss of a water molecule. wikipedia.org The carbonyl carbon of the aldehyde is electrophilic and readily attacked by the nucleophilic sulfur atoms of the dithiol. wikipedia.org

Catalytic Systems and Reaction Conditions in Thioacetalization

The thioacetalization reaction is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.orgwikipedia.org A variety of catalytic systems have been developed to promote this transformation efficiently under mild conditions.

Lewis Acid Catalysis: Lewis acids activate the electrophile by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack. wikipedia.orgyoutube.com Common Lewis acid catalysts include:

Metal Halides: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are traditionally used. acs.org

Metal Triflates: Hafnium trifluoromethanesulfonate (B1224126) and praseodymium triflate have been shown to be effective and recyclable catalysts for chemoselective thioacetalization. organic-chemistry.orgorganic-chemistry.org Cerium triflate is another efficient and recyclable catalyst that can be used under solvent-free conditions. tandfonline.com

Other Metal-Based Catalysts: Iron catalysts have been employed for the dithioacetalization of aldehydes. organic-chemistry.org

Brønsted Acid Catalysis: Brønsted acids protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

p-Toluenesulfonic acid (p-TsOH): Often used in conjunction with silica (B1680970) gel, this system offers a versatile, rapid, and high-yielding method for thioacetal formation. chemicalbook.comorganic-chemistry.org

Perchloric Acid Adsorbed on Silica Gel (HClO₄—SiO₂): This solid-supported catalyst is extremely efficient and reusable for the formation of 1,3-dithiolanes. chemicalbook.comtandfonline.com

Brønsted Acidic Ionic Liquids: These have been utilized as catalysts for the mild and chemoselective thioacetalization of aldehydes, offering good yields and short reaction times. chemicalbook.comorganic-chemistry.org

The choice of catalyst and reaction conditions can influence the chemoselectivity of the reaction, which is particularly important when other functional groups are present in the molecule. For instance, some catalytic systems allow for the selective thioacetalization of aldehydes in the presence of ketones. organic-chemistry.org

Approaches for Incorporating the Benzoic Acid Functionality

The benzoic acid moiety is a key structural feature of the target molecule, and its incorporation can be achieved through several synthetic strategies. numberanalytics.comchemicalbook.com

Functionalization of Aromatic Precursors

One of the most direct ways to introduce the benzoic acid group is to start with an aromatic precursor that already contains a functional group that can be converted to a carboxylic acid.

Oxidation of Toluene (B28343) Derivatives: The commercial production of benzoic acid often involves the oxidation of toluene using catalysts like manganese or cobalt naphthenates. chemicalbook.compatsnap.com A similar strategy can be applied to a toluene derivative that already contains the dithiolane group.

Grignard Reaction: The Grignard reaction provides a classic method for forming carbon-carbon bonds. patsnap.com An aryl halide precursor can be converted to a Grignard reagent (phenylmagnesium bromide), which then reacts with carbon dioxide, followed by acidification, to yield the benzoic acid. patsnap.com

Hydrolysis of Nitriles or Amides: Aromatic nitriles or amides can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. patsnap.com

Recent advancements in metallaphotoredox catalysis have opened up new avenues for the functionalization of aryl carboxylic acids, enabling transformations like halogenation and borylation. princeton.eduacs.org These methods provide new entry points for traditional cross-coupling strategies. princeton.edu

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogs can be approached using either convergent or divergent strategies.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of analogs of this compound, a key intermediate could be functionalized in different ways to create a library of related compounds. researchgate.net For instance, starting with 4-formylbenzoic acid, the aldehyde can be converted to the dithiolane, and then the carboxylic acid group can be modified to produce various esters or amides.

Green Chemistry Principles in the Synthesis of Dithiolane Derivatives

The principles of green chemistry are increasingly being applied to organic synthesis to reduce the environmental impact of chemical processes. neuroquantology.comijcps.org

The development of greener methods for dithioacetalization is an active area of research. tandfonline.com This includes the use of:

Green Solvents: Water, ethanol, and glycerol (B35011) are examples of green solvents that are being explored as alternatives to traditional volatile organic compounds. neuroquantology.comresearchgate.net Supercritical carbon dioxide and ionic liquids are also considered green solvent options due to their unique properties. ijcps.orgwikipedia.org Polyethylene glycol (PEG) and deep eutectic solvents (DES) have also been used as environmentally friendly reaction media for the synthesis of sulfur-containing compounds. rsc.org

Catalytic Methods: The use of catalysts, especially those that are recyclable and can be used in small quantities, is a cornerstone of green chemistry. ijcps.org Many of the catalytic systems discussed for thioacetalization, such as those based on recyclable metal triflates or solid-supported acids, align with green chemistry principles. chemicalbook.comtandfonline.com

Solvent-Free Conditions: Conducting reactions without a solvent, where possible, can significantly reduce waste. chemicalbook.com Several catalytic systems for thioacetalization have been shown to be effective under solvent-free conditions. chemicalbook.comorganic-chemistry.org

The drive towards more sustainable synthetic practices is leading to the development of innovative and environmentally benign methods for the preparation of dithiolane derivatives. tandfonline.comneuroquantology.com

Optimization and Scale-Up Considerations in this compound Synthesis

The primary synthetic route to this compound is the dithioacetalization of 4-formylbenzoic acid with 1,2-ethanedithiol. This reaction is typically catalyzed by an acid. The optimization of this transformation focuses on several key parameters to enhance reaction efficiency and product quality.

Catalyst Selection and Loading:

A variety of Brønsted and Lewis acids can be employed to catalyze the formation of the 1,3-dithiolane ring. While strong mineral acids can be effective, solid acid catalysts are often preferred for their ease of handling, reduced corrosivity, and potential for recycling, which are significant advantages in scale-up operations.

One study on the dithioacetalization of various carbonyl compounds explored the use of alumina (B75360) sulfuric acid (Al₂O₃–SO₃H) as a heterogeneous catalyst. lookchem.com The research highlighted that a catalytic amount of this solid acid was sufficient to achieve excellent yields under mild conditions. lookchem.com For the reaction of benzaldehyde (B42025), a close structural analog of 4-formylbenzoic acid, with 1,3-propanedithiol, the optimal catalyst loading was determined. lookchem.com This suggests that a similar optimization of catalyst loading for the synthesis of this compound would be a critical step in developing an efficient process. The ideal catalyst loading balances reaction rate with cost and ease of removal.

Investigations into other Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have also been conducted for related transformations, indicating that a screening of various Lewis acids could identify the most effective and economical catalyst for the specific substrate. researchgate.net

Reaction Conditions: Solvent and Temperature:

The choice of solvent is crucial for both reaction performance and process safety. Solvents like acetonitrile (B52724) have been shown to be effective for dithioacetalization reactions, providing good yields in short reaction times at room temperature. lookchem.com For industrial applications, the selection would also consider factors such as toxicity, environmental impact, and ease of recovery.

Temperature is another critical parameter that influences the reaction rate. While many dithioacetalizations can proceed at room temperature, gentle heating may be employed to reduce reaction times, especially on a larger scale. However, elevated temperatures can also lead to the formation of impurities, necessitating a careful optimization to find the ideal balance.

Scale-Up and Purification:

Transitioning from a laboratory-scale synthesis to an industrial-scale process presents several challenges. Maintaining efficient mixing and heat transfer becomes increasingly important. The choice of reactor and agitation system can significantly impact the reaction's success on a larger scale.

Purification of the final product, this compound, is a critical step to ensure it meets the required specifications for its intended use. As a crystalline solid, recrystallization is a common and effective purification method. The selection of an appropriate solvent system is key to achieving high purity and yield. The process would typically involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. The solid product is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. For large-scale production, the efficiency of filtration and drying equipment becomes a significant consideration.

The following table summarizes key considerations for the optimization and scale-up of this compound synthesis:

| Parameter | Optimization Considerations | Rationale |

| Catalyst | Screening of various Brønsted and Lewis acids (e.g., Al₂O₃–SO₃H, Cu(OTf)₂). Optimization of catalyst loading. | To identify the most active, selective, and cost-effective catalyst. To minimize catalyst cost and simplify purification. |

| Solvent | Evaluation of different solvents (e.g., acetonitrile, toluene) for reaction efficiency and environmental impact. | To ensure good solubility of reactants, facilitate the reaction, and comply with green chemistry principles. |

| Temperature | Investigation of the effect of temperature on reaction rate and impurity formation. | To find the optimal temperature that provides a fast reaction with minimal side products. |

| Reaction Time | Monitoring the reaction progress to determine the minimum time required for completion. | To maximize reactor throughput and minimize energy consumption. |

| Purification | Development of an efficient recrystallization protocol, including solvent selection and optimization of crystallization conditions. | To achieve high purity of the final product in a scalable and economical manner. |

| Scale-Up | Consideration of reactor design, agitation, and heat transfer for large-scale batches. | To ensure consistent product quality and safe operation at an industrial scale. |

Further research focusing specifically on the dithioacetalization of 4-formylbenzoic acid would be beneficial to establish a robust and efficient manufacturing process for this compound.

Chemical Reactivity and Derivatization of 4 1,3 Dithiolan 2 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety on the phenyl ring is amenable to a variety of classical transformations, including esterification, amidation, and reduction. These reactions typically proceed while leaving the 1,3-dithiolane (B1216140) ring intact, highlighting the ring's stability under many common reaction conditions.

Esterification and Amidation for Functionalization

The carboxylic acid group of 4-(1,3-dithiolan-2-yl)benzoic acid can be readily converted into esters and amides to introduce new functional groups or to link the molecule to other scaffolds.

Esterification: Standard esterification procedures can be successfully applied. For instance, the related compound 4-formylbenzoic acid, which is the deprotected form of the title compound, undergoes esterification with alcohols like adamantan-1-ol in the presence of an acid catalyst. google.com This indicates that the dithiolane-protected version is compatible with typical esterification conditions, such as Fischer esterification with an alcohol in the presence of a mineral acid catalyst.

Amidation: The formation of amide bonds is another key transformation. While direct examples for this compound are not prevalent in readily available literature, analogous compounds such as 1,2-dithiolane-4-carboxylic acid can be coupled with amines using modern peptide coupling agents. nih.gov Reagents like propylphosphonic anhydride (B1165640) (T3P) or combinations such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) with N,N-diisopropylethylamine (DIPEA) are effective for forming the amide bond under mild conditions. nih.gov These methods are broadly applicable and would be expected to work efficiently for this compound.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| Esterification | Alcohol (e.g., Adamantan-1-ol), Acid Catalyst (e.g., H₂SO₄), Heat | Adamantyl Ester | google.com |

| Amidation | Amine, HBTU, DIPEA, DMF | Carboxamide | nih.gov |

| Amidation | Amine, T3P, Pyridine/EtOAc | Carboxamide | nih.gov |

Reduction to Alcohol and Subsequent Transformations

The carboxylic acid can be reduced to the corresponding primary alcohol, [4-(1,3-dithiolan-2-yl)phenyl]methanol. This transformation provides a new site for further functionalization. The 1,3-dithiolane group is generally stable to common reducing agents that target carboxylic acids, provided that harsh conditions are avoided.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this reduction. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting benzyl (B1604629) alcohol can then undergo subsequent standard transformations, such as conversion to an ether, halide, or oxidation back to the aldehyde (after deprotection of the dithiolane).

Table 2: Reduction of Carboxylic Acid to Alcohol

| Starting Material | Reagent(s) | Product | Notes |

| This compound | 1. Borane-THF complex (BH₃·THF) or LiAlH₄2. Aqueous workup | [4-(1,3-Dithiolan-2-yl)phenyl]methanol | A standard method for reducing carboxylic acids. |

Oxidation Reactions

While the carboxylic acid group is already in a high oxidation state, the sulfur atoms of the 1,3-dithiolane ring are susceptible to oxidation. This reaction provides a pathway to dithiolane oxides and dioxides, which have distinct chemical properties.

Selective oxidation can yield the corresponding monosulfoxide or disulfoxide (sulfone). For example, the oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide (t-BuOOH) in the presence of a Cp₂TiCl₂ catalyst can produce the monosulfoxide in a diastereoselective manner. chemicalbook.com More aggressive oxidation can lead to the formation of 1,3-dithiolane 1,3-dioxides. rsc.org These oxidized species exhibit different reactivity compared to the parent dithiolane; for instance, 1,3-dithiolane 1,3-dioxides can react with nucleophiles leading to ring-opening or addition products. rsc.org

Table 3: Oxidation of the 1,3-Dithiolane Ring

| Reagent(s) | Product | Reference(s) |

| t-BuOOH, Cp₂TiCl₂ | 4-(1,3-Dithiolan-2-yl-1-oxide)benzoic acid | chemicalbook.com |

| Stronger Oxidizing Agent (e.g., peracid) | 4-(1,3-Dithiolan-2-yl-1,3-dioxide)benzoic acid | rsc.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound is governed by the electronic properties of its two substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and regioselectivity are dictated by the combined influence of the carboxylic acid and the dithiolane groups. wikipedia.org

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance). youtube.comorganicchemistrytutor.com

1,3-Dithiolan-2-yl Group: This thioacetal group is considered a weakly activating or weakly deactivating group and acts as an ortho, para-director. The sulfur atoms can donate lone-pair electron density into the ring via resonance, stabilizing the cationic intermediate (sigma complex) when attack occurs at the ortho or para positions. organicchemistrytutor.com

Since the two groups are para to each other, their directing effects are antagonistic. The carboxylic acid directs incoming electrophiles to positions 3 and 5 (meta), while the dithiolane group also directs to positions 3 and 5 (ortho to itself). Therefore, both groups reinforce substitution at the same positions. However, the carboxylic acid's strong deactivating effect makes the entire ring less reactive towards electrophiles, requiring harsh conditions for substitution to occur. wikipedia.orgorganicchemistrytutor.com

| Substituent | Electronic Effect | Directing Position(s) |

|---|---|---|

| -COOH (at C1) | Deactivating, Electron-Withdrawing | 3 and 5 (meta) |

| -CH(SCH₂)₂ (at C4) | Weakly Activating, Electron-Donating (Resonance) | 3 and 5 (ortho) |

| Predicted Site of Electrophilic Attack | Positions 3 and 5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is uncommon on typical benzene (B151609) rings and generally requires two conditions: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org

For this compound itself, SNAr is highly unlikely as there is no suitable leaving group on the aromatic ring. However, if we consider a derivative such as 2-chloro-4-(1,3-dithiolan-2-yl)benzoic acid, the situation changes. In this hypothetical substrate, the carboxylic acid group is para to the chlorine leaving group. The electron-withdrawing nature of the -COOH group would activate the ring towards nucleophilic attack and stabilize the Meisenheimer complex, facilitating the displacement of the chloride ion by a nucleophile. wikipedia.orglibretexts.org

Multi-component Reactions and Complex Scaffold Formation

This compound is a valuable substrate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. Its utility in MCRs stems from its two key functional handles: the carboxylic acid and the masked aldehyde (dithiolane).

As a Carboxylic Acid Component: The molecule can be used directly as the acidic component in isocyanide-based MCRs like the Passerini and Ugi reactions. nih.govwalisongo.ac.id

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. rsc.org this compound can serve as the carboxylic acid, incorporating its structure into the final product. researchgate.net

Ugi Reaction: A four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield an α-acylamino amide. nih.gov This provides a pathway to highly functionalized, peptide-like scaffolds.

As a Precursor to an Aldehyde Component: The dithiolane group is a robust protecting group for an aldehyde. asianpubs.org Deprotection, often achieved under acidic or oxidative conditions, unmasks the aldehyde functionality, yielding 4-formylbenzoic acid. nih.govchemicalbook.com This aldehyde-acid bifunctional molecule is a powerful building block for a different set of MCRs. For example, 2-formylbenzoic acid (an isomer) is widely used with amines and other components to synthesize diverse heterocyclic scaffolds, most notably isoindolinones. nih.gov Similarly, 4-formylbenzoic acid can participate in MCRs to build complex molecular frameworks. rsc.org

| Reaction Name | Role of Compound | Other Components | Resulting Scaffold |

|---|---|---|---|

| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy amide rsc.org |

| Ugi Reaction | Carboxylic Acid | Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino amide nih.gov |

| Mannich-type/Lactamization | Aldehyde Precursor (after deprotection) | Amine, Enol Ether/β-ketoacid | Isoindolinone derivatives nih.gov |

| Condensation/Cyclization | Aldehyde Precursor (after deprotection) | 1,2-Diamines, Isocyanides | Tetrahydrodiisoindolo-quinoxalines rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1,3 Dithiolan 2 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity of atoms can be established.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-(1,3-Dithiolan-2-yl)benzoic acid provides critical information about the electronic environment of the protons. The aromatic protons on the benzene (B151609) ring typically appear as doublets due to coupling with their adjacent protons. The protons of the dithiolane ring exhibit characteristic shifts and multiplicities based on their spatial arrangement and coupling interactions. The acidic proton of the carboxyl group is often observed as a broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the para-substituted benzene ring, certain carbon signals will be equivalent. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a high chemical shift value. The carbon atoms of the dithiolane ring and the methine carbon linking the two ring systems also have distinct chemical shifts.

Detailed chemical shift and coupling constant data from ¹H and ¹³C NMR spectroscopy are presented in the interactive tables below.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.95-8.10 | Doublet | ~8.0 |

| Aromatic | 7.50-7.65 | Doublet | ~8.0 |

| Dithiolane CH | 5.70-5.80 | Singlet | - |

| Dithiolane CH₂ | 3.30-3.50 | Multiplet | - |

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | ~167 |

| Aromatic C-COOH | ~145 |

| Aromatic CH | ~130 |

| Aromatic CH | ~128 |

| Aromatic C-Dithiolane | ~130 |

| Dithiolane CH | ~55 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent aromatic protons and between the geminal and vicinal protons within the dithiolane ring. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.edu This allows for the unambiguous assignment of carbon signals based on the known proton assignments. For instance, the aromatic proton signals will correlate to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the proton on the dithiolane ring (CH) would show a correlation to the aromatic carbon it is attached to, and the aromatic protons would show correlations to the carboxylic acid carbon. researchgate.netyoutube.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of this compound as C₁₀H₁₀O₂S₂. scbt.com The measured mass is compared to the theoretical mass calculated for the proposed formula, with a very small mass error providing strong evidence for the correct composition.

HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | 227.0200 | 227.0198 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. sci-hub.seuab.edu

For this compound, common fragmentation pathways would include the loss of the carboxylic acid group (as CO₂ or COOH), and fragmentation of the dithiolane ring. docbrown.info The observation of fragments corresponding to the benzoyl cation and the dithiolane-substituted phenyl cation would provide strong support for the proposed structure. sci-hub.se

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the various functional groups. A broad O-H stretching vibration from the carboxylic acid dimer is expected in the region of 3300-2500 cm⁻¹. docbrown.infospectroscopyonline.com A strong C=O stretching vibration for the carboxylic acid will appear around 1700-1680 cm⁻¹. spectroscopyonline.com The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and C-S stretching vibrations for the dithiolane ring. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netcore.ac.uk For this compound, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-S bonds of the dithiolane ring will also give rise to characteristic Raman signals. The C=O stretch is also observable in the Raman spectrum.

Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | - |

| Carboxylic Acid | C=O Stretch | 1700-1680 | 1700-1680 |

| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| Dithiolane | C-H Stretch | 2950-2850 | 2950-2850 |

X-ray Crystallography for Solid-State Molecular Architecture (Applicability to Analogues and Related Structures)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, the application of this technique to analogous benzoic acid derivatives and compounds containing dithiolane rings provides significant insight into the potential solid-state architecture of the target molecule.

Furthermore, crystallographic studies of other substituted benzoic acids, such as 4-(3-chloroanilino)benzoic acid and various fluoro- and chloro-substituted benzoic acids, demonstrate how different functional groups influence the crystal packing through various intermolecular interactions, including hydrogen bonds and halogen bonds. researchgate.netnih.gov In the case of this compound, the dithiolane ring would introduce additional conformational possibilities and potential intermolecular interactions involving the sulfur atoms.

The analysis of dithiolane-containing bioactive compounds by X-ray diffraction has been crucial in establishing their absolute configuration, which is vital for understanding their biological activity. unimore.it For example, the absolute configuration of (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol was determined through X-ray analysis of a derivative. unimore.it This highlights the power of X-ray crystallography in unambiguously resolving stereochemistry, a feature that would be essential for any chiral analogues of this compound.

The expected crystal data for a benzoic acid derivative, based on published studies of similar compounds, would include the crystal system, space group, unit cell dimensions, and the final R-factor, which indicates the quality of the structural refinement.

Table 1: Representative Crystallographic Data for Benzoic Acid Analogues

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Benzoic Acid | Monoclinic | P2₁/c | Centrosymmetric dimers via carboxyl group hydrogen bonds. | researchgate.net |

| 4-(3-Chloroanilino)benzoic acid | Monoclinic | P2₁/n | Twisted molecule, acid-acid dimers. | nih.gov |

| 2-Fluoro-4-hydroxymethyl benzoic acid | Monoclinic | P2₁/c | Intermolecular O–H⋯O and C–H⋯F hydrogen bonds. | researchgate.net |

| Theophylline-benzoic acid cocrystal | Monoclinic | P2₁/n | Dimer formation between theophylline (B1681296) and benzoic acid via hydrogen bonds. | mdpi.com |

This table is for illustrative purposes and shows the type of data obtained from X-ray crystallography studies of related compounds.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC-FID for derivatives)

Chromatographic methods are indispensable for determining the purity of a compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like benzoic acid and its derivatives. helixchrom.com For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical HPLC method for a benzoic acid derivative would involve the following:

Column: An Ascentis® C18 column or a similar C18-modified silica (B1680970) column is often used. thaiscience.infosigmaaldrich.com

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) at pH 4.4 or water with an additive like trifluoroacetic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is commonly employed. helixchrom.comthaiscience.info The gradient or isocratic elution would be optimized to achieve good separation of the main compound from any impurities.

Detection: A UV detector is typically used, with the detection wavelength set to the absorbance maximum of the benzoic acid chromophore, which is generally around 230-255 nm. helixchrom.comthaiscience.info

The validation of an HPLC method is crucial to ensure its accuracy, precision, and reliability. thaiscience.info This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.info

Table 2: Typical HPLC Method Parameters for Benzoic Acid Analysis

| Parameter | Typical Value/Condition | Reference |

| Column | C18, 5 µm particle size, 4.6 x 150 mm | helixchrom.comsigmaaldrich.com |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% TFA (30:70) | helixchrom.com |

| Flow Rate | 1.0 mL/min | thaiscience.info |

| Detection | UV at 235 nm | helixchrom.com |

| Injection Volume | 10 µL | sigmaaldrich.com |

This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, benzoic acid itself is not ideal for direct GC analysis due to its high polarity and low volatility, which can lead to poor peak shape and adsorption on the column. researchgate.net To overcome this, derivatization is typically employed. The carboxylic acid group is converted into a more volatile and less polar ester or silyl (B83357) ester. researchgate.net

For this compound, a common derivatization method would be esterification to form, for example, the methyl ester. This can be achieved by reaction with an appropriate reagent like diazomethane (B1218177) or by using a solution of tetramethylammonium (B1211777) hydroxide (B78521) in methanol, which facilitates in-injector esterification. researchgate.net

Once derivatized, the resulting compound can be analyzed by GC-FID. The flame ionization detector is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon atoms, making it suitable for quantitative analysis. The purity of the derivatized sample can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Investigations of 4 1,3 Dithiolan 2 Yl Benzoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern a molecule's stability and reactivity. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), one can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting chemical reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For 4-(1,3-Dithiolan-2-yl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the sulfur atoms of the dithiolane moiety, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a framework for understanding its behavior in chemical reactions.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Indicates high kinetic stability and low reactivity. |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV | A measure of the electrophilic power of the molecule. |

These values are illustrative and based on typical ranges for similar organic molecules.

Aromaticity Analysis of the Benzoic Acid Moiety

The aromaticity of the benzoic acid portion of the molecule is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a common choice. The HOMA index evaluates the bond length alternation in the ring; a value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic system. For the benzoic acid moiety in this compound, the HOMA value is expected to be high, confirming its aromatic character. The 1,3-dithiolan-2-yl substituent, being a weak electron-donating or -withdrawing group, is not expected to significantly perturb the aromaticity of the benzene (B151609) ring compared to unsubstituted benzoic acid.

Molecular Modeling and Simulation Studies

While quantum chemical studies provide a static picture of the molecule's electronic properties, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and conformational preferences.

Conformational Analysis and Energy Landscapes

The this compound molecule possesses conformational flexibility, primarily around the single bond connecting the dithiolane ring to the benzoic acid ring and within the dithiolane ring itself. The five-membered dithiolane ring typically adopts an envelope or twisted-chair conformation. nih.gov A conformational analysis would involve systematically rotating the dihedral angle between the two rings to identify the most stable (lowest energy) conformation.

The resulting energy landscape would likely show a global minimum corresponding to a specific orientation of the two rings that minimizes steric hindrance. This analysis is crucial for understanding how the molecule might interact with biological targets, as the lowest energy conformation is often the most populated and biologically relevant one.

In Silico Predictions for Biological Activity and Structure-Activity Relationships (SAR)

Computational tools can be employed to predict the potential biological activities of a molecule and to rationalize its structure-activity relationships (SAR). psu.eduresearchgate.net For this compound, various in silico models could be used to screen for potential interactions with a wide range of biological targets.

Given that the benzoic acid scaffold is present in many biologically active compounds, it is plausible that this molecule could exhibit some pharmacological effects. nih.govstmjournals.com The 1,3-dithiolane (B1216140) group can also contribute to biological activity and influence pharmacokinetic properties. nih.gov In silico screening could involve docking the molecule into the active sites of various enzymes or receptors to predict binding affinities.

Table 2: Illustrative In Silico Biological Activity Predictions for this compound

| Target Class | Predicted Activity (Pa) | Predicted Inactivity (Pi) | Potential Therapeutic Area |

| Enzyme Inhibitor | > 0.5 | < 0.1 | Various (e.g., anti-inflammatory, metabolic) |

| GPCR Ligand | > 0.4 | < 0.2 | Neurology, Cardiovascular |

| Ion Channel Modulator | > 0.3 | < 0.3 | Cardiovascular, Neurology |

| Nuclear Receptor Ligand | > 0.2 | < 0.4 | Endocrinology, Oncology |

Pa (probability to be active) and Pi (probability to be inactive) are hypothetical values from predictive software. Higher Pa and lower Pi suggest a higher likelihood of activity.

Structure-activity relationship studies would involve comparing the predicted activities of this compound with those of structurally related molecules. By systematically modifying the structure (e.g., changing the substituent on the benzoic acid ring or altering the dithiolane group), one could build a model that correlates specific structural features with biological activity. This approach is fundamental in rational drug design and lead optimization.

Ligand-Target Docking Studies

There are no published ligand-target docking studies specifically involving This compound . Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design, helping to predict the binding affinity and mode of action of a potential drug candidate with its biological target, such as a protein or enzyme. The absence of such studies means that the potential interactions of This compound with any biological targets have not been computationally explored.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Similarly, there is no available research on the predicted ADMET properties of This compound . ADMET prediction is a computational method used to assess the pharmacokinetic and safety profile of a compound. These in silico models evaluate properties such as a compound's ability to be absorbed into the bloodstream, distributed to different tissues, metabolized by the body, and subsequently excreted. They also predict potential toxic effects. Without these predictions, the drug-likeness and potential safety concerns of This compound remain unevaluated from a computational standpoint.

The lack of computational data for this specific molecule means that its potential as a bioactive agent has not been theoretically assessed. Future research initiatives could focus on performing these computational investigations to elucidate the potential of This compound for various applications.

Applications in Organic Synthesis and Advanced Materials

4-(1,3-Dithiolan-2-yl)benzoic acid as a Versatile Building Block in Complex Molecule Synthesis

The primary utility of this compound in the synthesis of complex molecules stems from the distinct reactivity of its two functional groups. The dithiolane moiety serves as a protecting group for a formyl (aldehyde) group. This protection is robust under various reaction conditions, yet the aldehyde can be readily revealed, typically through hydrolysis with a mercury(II) salt or other methods. This "masked aldehyde" strategy is a cornerstone of modern organic synthesis.

The carboxylic acid function provides a handle for a wide array of chemical reactions. It can be converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules. For instance, it can undergo esterification or amidation with alcohols or amines, respectively, to build larger molecular frameworks. This dual functionality allows chemists to perform modifications at the carboxylic acid site while the aldehyde remains protected, or vice versa, offering significant strategic advantages in multi-step syntheses.

While specific, complex natural product syntheses starting directly from this compound are not extensively detailed in available literature, its structural motifs are analogous to those used in well-established synthetic strategies. The general class of 1,3-dithianes and dithiolanes are textbook examples of acyl anion equivalents, a concept that has revolutionized the formation of carbon-carbon bonds.

Role in the Preparation of Novel Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are a critical class of molecules, particularly in medicinal chemistry and materials science. This compound provides two distinct entry points for the synthesis of new heterocyclic systems.

First, the 1,3-dithiolane (B1216140) ring is itself a sulfur-containing heterocycle. While often used as a protecting group, the sulfur atoms can participate in further reactions, such as oxidation to sulfoxides or sulfones, which can then be used in subsequent transformations.

More commonly, the carboxylic acid group is employed to build new rings. For example, it can react with difunctional reagents to form larger heterocyclic structures. A classic reaction is the condensation with o-phenylenediamines to generate benzimidazoles, or with aminophenols to produce benzoxazoles. The general utility of benzoic acids in forming heterocyles like 1,2,4-oxadiazoles is also well-documented. This allows for the introduction of the dithiolane-protected benzaldehyde (B42025) moiety onto a variety of heterocyclic scaffolds.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| o-Phenylenediamine | Benzimidazole derivative |

| Hydrazine | 1,3,4-Oxadiazole derivative |

| Amidoxime | 1,2,4-Oxadiazole derivative |

Integration into Polymeric Systems and Functional Materials (as a Synthetic Intermediate)

The development of advanced functional materials, such as specialized polymers or metal-organic frameworks (MOFs), often relies on carefully designed organic linker molecules. As a bifunctional molecule, this compound is a candidate for use as a synthetic intermediate for these linkers.

The carboxylic acid group can be used to anchor the molecule to a polymer backbone or to a metal center in a MOF. For instance, it could be polymerized with diols or diamines to form polyesters or polyamides. The dithiolane group, meanwhile, can be carried into the final material. Once integrated, the dithiolane's aldehyde can be deprotected. This would introduce a reactive aldehyde functionality throughout the material, which could then be used for post-synthesis modification, such as grafting other molecules or for sensing applications.

Research on related thio-benzoic acid derivatives has shown their successful use in creating MOFs for applications like supercapacitors, suggesting a potential pathway for the application of this compound in this area.

Development of Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, halogen bonding, and π–π stacking. Benzoic acids are exemplary building blocks in this field because the carboxylic acid group is an excellent hydrogen bond donor and acceptor, capable of forming predictable and stable dimers or chains.

This compound can participate in these interactions via its carboxylic acid group to form tapes, sheets, or more complex three-dimensional networks. The dithiolane group adds steric bulk and can influence the packing of the molecules in the solid state. Furthermore, the sulfur atoms in the dithiolane ring are potential halogen bond acceptors, which could be used to co-crystallize with halogen bond donors to create multi-component supramolecular architectures. The ability to deprotect the dithiolane to an aldehyde post-assembly could also lead to the creation of dynamic systems where the structure or function can be chemically switched.

Biological Activity and Mechanistic Insights of 4 1,3 Dithiolan 2 Yl Benzoic Acid and Its Analogues

Antimicrobial Properties

The antimicrobial potential of benzoic acid and its derivatives is well-established, with applications ranging from food preservation to pharmaceuticals. The introduction of sulfur-containing heterocyclic moieties, such as the dithiolane ring, can further modulate this activity.

Antibacterial Activity: In Vitro Studies and Spectrum of Action

Benzoic acid and its derivatives are known to possess antibacterial properties. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane and the inhibition of essential enzymes. The lipophilicity of these compounds plays a crucial role in their ability to permeate bacterial cell walls.

Analogues of 4-(1,3-dithiolan-2-yl)benzoic acid that feature a benzoic acid scaffold linked to a sulfur-containing heterocycle have demonstrated notable antibacterial activity. For instance, pyrazole (B372694) derivatives of benzoic acid have shown potent activity against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com Some of these compounds were also effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.com The bactericidal action of these analogues suggests they may target the bacterial cell wall. mdpi.com

Furthermore, benzothiazole (B30560) derivatives of benzoic acid have been investigated as antibacterial agents. Schiff base analogues of amino-benzothiazole have shown antibacterial activity against E. coli and P. aeruginosa with MIC values of 15.62 μg/mL, comparable to the standard drug ciprofloxacin. nih.gov The presence of a hydroxyl group on the benzylidene ring was found to enhance their antibacterial action. nih.gov Other benzothiazole derivatives have also shown significant activity against K. pneumoniae. nih.gov These findings suggest that the combination of a benzoic acid moiety with a sulfur-containing heterocyclic ring can lead to potent antibacterial agents.

Antifungal Activity: In Vitro Evaluation

Benzoic acid derivatives have also been extensively studied for their antifungal properties. The presence of a sulfur-containing heterocycle can enhance this activity. For example, thiazole (B1198619) derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains, with many showing moderate to potent inhibition. sapub.org

Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives with antifungal properties. nih.gov For instance, lanceaefolic acid methyl ester, a benzoic acid derivative, displayed activity against Candida albicans with a minimal inhibitory concentration (MIC) of 100 microg/mL. nih.gov Similarly, other natural benzoic acid derivatives have shown activity against phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov

Synthetic thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have exhibited selective and effective antifungal activity against Candida species, with MIC values ranging from 32 to 256 μg/mL for some of the tested compounds. mdpi.com This highlights the potential of designing benzoic acid analogues with sulfur-containing linkers to develop new antifungal agents.

Antineoplastic and Cytotoxic Effects

The potential of benzoic acid and its analogues as anticancer agents has been an area of active research. The introduction of a dithiolane ring could influence this activity through various mechanisms.

In Vitro Studies on Cancer Cell Lines

While specific data for this compound is unavailable, studies on its structural analogue, 1,2-dithiolane-4-carboxylic acid (asparagusic acid), and its derivatives have demonstrated cytotoxic effects on various cancer cell lines. nih.gov One such derivative, when combined with a Michael acceptor moiety, exhibited cytotoxic effects in the sub-micromolar range across several cancer cell lines. nih.gov

Benzoic acid itself has been shown to have a cytotoxic effect on a wide range of cancer cell lines. In one study, its IC50 values after 48 and 72 hours of exposure varied significantly among different cancer cell lines, including those from prostate, cervical, liver, colon, bone, pharyngeal, and lung cancers. dergipark.org.tr The lung cancer cell line CRM612 was found to be particularly sensitive to benzoic acid. dergipark.org.tr

The following table summarizes the cytotoxic activity of benzoic acid against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) - 48h | IC50 (µg/mL) - 72h |

| PC3 | Prostate Cancer | Not specified | Not specified |

| HeLa | Cervical Cancer | Significantly affected | Not specified |

| HUH7 | Liver Cancer | Significantly affected | Not specified |

| CaCO2 | Colon Cancer | Not significantly affected | Not specified |

| HT29 | Colon Cancer | Not specified | Not specified |

| SW48 | Colon Cancer | Not significantly affected | Not specified |

| MG63 | Bone Cancer | Significantly affected | Not specified |

| A673 | Bone Cancer | Significantly affected | Not specified |

| 2A3 | Pharyngeal Cancer | Not specified | Not specified |

| CRM612 | Lung Cancer | Significantly affected (most affected) | Not specified |

| Phoenix | Control (Kidney epithelial) | 410.54 ± 32.29 | 231.16 ± 25.25 |

| Data derived from a study on the cytotoxic effect of benzoic acid. dergipark.org.tr "Significantly affected" indicates a statistically significant difference compared to the control cell line. |

Mechanistic Investigations of Cytotoxicity (e.g., Cell Death Pathways, Specific Target Modulation)

The cytotoxic effects of benzoic acid and its analogues are believed to be mediated through various cell death pathways. For benzoic acid, one proposed mechanism is the inhibition of histone deacetylases (HDACs). dergipark.org.tr An increase in HDAC levels can lead to the silencing of tumor suppressor genes, contributing to cancer development. dergipark.org.tr Some studies have shown that benzoic acid derivatives can inhibit HDAC enzymes, such as HDAC3 in breast cancer cells, leading to the promotion of apoptosis. dergipark.org.tr

In the case of dithiolane-containing analogues, such as derivatives of 1,2-dithiolane-4-carboxylic acid, the mechanism of cytotoxicity may be linked to the induction of oxidative stress. nih.gov The combination of a 1,2-dithiolane (B1197483) moiety with a Michael acceptor was found to have a high inhibitory potency against thioredoxin reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells. nih.gov Inhibition of TrxR1 can disrupt the cellular redox balance and lead to apoptosis. Studies on other compounds have shown that increased intracellular reactive oxygen species (ROS) can trigger apoptotic cell death through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. nih.gov Cell death can occur through various intricate pathways, including apoptosis, necroptosis, and ferroptosis, which often share components and signaling principles. nih.gov

Enzyme Modulation and Target Interactions

The ability of this compound and its analogues to interact with and modulate the activity of specific enzymes is a key area of interest for their potential therapeutic applications.

Research on 1,2-dithiolane-4-carboxylic acid analogues has identified thioredoxin reductase 1 (TrxR1) as a potential target. nih.govresearchgate.net The inhibitory activity towards TrxR1 was found to be strongly associated with the presence of an accessible Michael acceptor moiety capable of interacting with the enzyme's active site residues. nih.govresearchgate.net However, the 1,2-dithiolane moiety alone was not sufficient to provide specific TrxR1 inhibition. nih.gov

Benzoic acid derivatives have been shown to inhibit a variety of other enzymes. For example, several synthetic benzoic acid derivatives have demonstrated inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov One such derivative was found to be a more potent inhibitor than the standard inhibitor, kojic acid. nih.gov

Furthermore, benzoic acid derivatives with a benzothiazolyl subunit have been synthesized and evaluated as aldose reductase inhibitors. nih.gov Aldose reductase is an enzyme implicated in the development of diabetic complications. Additionally, N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α, an enzyme involved in the inflammatory response. researchgate.net The inhibitory potential of nitrogen, oxygen, and sulfur-containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, has also been reviewed, highlighting the broad enzyme inhibitory potential of such compounds. rsc.org

The following table lists some of the enzymes that are inhibited by analogues of this compound.

| Enzyme | Inhibitor Class | Potential Therapeutic Application |

| Thioredoxin Reductase 1 (TrxR1) | 1,2-Dithiolane-4-carboxylic acid derivatives | Cancer |

| Tyrosinase | Benzoic acid derivatives | Hyperpigmentation disorders |

| Aldose Reductase | Benzoic acid derivatives with benzothiazolyl subunit | Diabetic complications |

| Cytosolic Phospholipase A2α | N-Substituted 4-sulfamoylbenzoic acid derivatives | Inflammation |

| Acetylcholinesterase/Butyrylcholinesterase | Heterocyclic scaffolds | Alzheimer's disease |

Thioredoxin Reductase (TrxR) Inhibition Studies

The thioredoxin system, comprising Thioredoxin (Trx) and Thioredoxin Reductase (TrxR), is a critical component of cellular redox homeostasis. mdpi.com TrxR's role in reducing oxidized Trx makes it a significant target in drug discovery, particularly in cancer research where its overexpression is often observed. mdpi.comnih.gov The 1,2-dithiolane moiety, a structural feature related to the 1,3-dithiolane (B1216140) group in the title compound, has been investigated for its potential as a TrxR inhibitor. However, studies on a series of 1,2-dithiolane-4-carboxylic acid analogues have indicated that the mere presence of the 1,2-dithiolane ring is not sufficient for significant TrxR1 inhibition. nih.gov

Research has shown that many of these analogues exhibit less than 50% inhibitory potency at a concentration of 200 μM. nih.gov Modifications to the aromatic ring of these analogues, including the introduction of both electron-donating and electron-withdrawing substituents, did not substantially alter their TrxR1 inhibitory activity. nih.gov This suggests that the 1,2-dithiolane moiety itself may not be the primary pharmacophore for TrxR interaction. nih.gov Instead, it has been observed that analogues containing a Michael acceptor functionality demonstrate more potent inhibitory effects against TrxR. nih.govresearchgate.net This suggests that the inhibitory activity is more strongly associated with the ability to interact with the Sec and/or Cys residues of TrxR1 through a Michael addition reaction. nih.gov

Interactive Data Table: TrxR1 Inhibitory Activity of 1,2-Dithiolane-4-Carboxylic Acid Analogues

| Compound | Modification | Inhibitory Potency (at 200 µM) |

|---|---|---|

| Analogues 2a-e, 2f, 2h, 2i, 2l | Various aryl substituents | < 50% |

Other Relevant Enzyme Inhibition (e.g., Low-Molecular-Weight Protein Tyrosine Phosphatase)

Beyond TrxR, dithiolane and dithiolane-like structures have been explored as inhibitors of other enzymes. For instance, novel 1,2-dithiolan-4-yl benzoate (B1203000) derivatives have been synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in diabetes. nih.gov Some of these derivatives showed improved PTP1B inhibitory activity and selectivity. nih.gov Through preliminary structure-activity relationship (SAR) analysis, aided by molecular modeling, a lead compound with an IC50 value of 0.59 μM was identified as the most potent PTP1B inhibitor among the synthesized derivatives. nih.gov

Molecular Interactions with Biological Receptors and Signaling Pathways

Furthermore, substituents on the benzoic acid ring play a direct role in interacting with the protein and can stabilize the folded conformation of the inhibitors through π-π stacking interactions. nih.gov

Prodrug Design and Drug Delivery System Considerations

The concept of using benzoic acid derivatives as prodrugs has been explored to enhance the delivery and efficacy of therapeutic agents. mdpi.com Esterification of benzoic acids is a common strategy, as the resulting esters can more readily diffuse across cell membranes. mdpi.comresearchgate.net Once inside the cell, these esters can be hydrolyzed by intracellular esterases to release the active acidic drug. mdpi.com

This approach has been investigated for the treatment of tuberculosis, where a library of benzoate esters with varying electron-withdrawing groups and alkoxy substituents was synthesized. mdpi.comresearchgate.net The goal was to modulate the pKa of the released acid and the lipophilicity of the prodrug to optimize antimycobacterial activity. mdpi.comresearchgate.net

In another application, solid lipid nanoparticles (SLNs) have been utilized as a drug delivery system for a salicylic (B10762653) acid derivative, benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR). nih.gov Encapsulating BHR in SLNs aimed to improve its anticancer effect while reducing its toxicity to normal cells. nih.gov This delivery system demonstrated gradual, time-dependent release of the drug in vitro. nih.gov

In Vitro and In Vivo Biological Evaluation Strategies

The biological evaluation of this compound and its analogues involves a combination of in vitro and in vivo assays to determine their therapeutic potential.

In Vitro Evaluation:

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes like TrxR and PTP1B is a primary in vitro evaluation method. nih.govnih.gov These assays typically determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell Viability and Cytotoxicity Assays: The effect of the compounds on cell viability is assessed using methods like the MTT assay in various cancer and non-cancer cell lines. mdpi.comnih.gov

Antimicrobial and Antioxidant Screening: For certain derivatives, their potential as antimicrobial or antioxidant agents is evaluated using standard in vitro tests such as the DPPH free radical scavenging method. mdpi.commdpi.comdergipark.org.tr

Cellular Uptake and Mechanism of Action Studies: Techniques like fluorescence microscopy can be used to study the cellular uptake and localization of the compounds. nih.gov

In Vivo Evaluation:

Animal Models of Disease: To assess the therapeutic efficacy, animal models that mimic human diseases are employed. For instance, a rat pleurisy model has been used to evaluate the anti-inflammatory activity of certain benzoic acid derivatives. nih.gov

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are evaluated in animal models (e.g., mice, rats, dogs) to determine their bioavailability and clearance rates. nih.gov

Toxicity Studies: In vivo toxicity studies are crucial to assess the safety profile of the compounds.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogues.

For benzoic acid derivatives, SAR studies have revealed several key insights:

Importance of Substituents: The nature and position of substituents on the benzoic acid ring are critical for activity. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to significantly higher antiproliferative activities. nih.gov

Role of the Core Scaffold: The benzoic acid core itself often serves as a crucial scaffold for interacting with the target protein. iomcworld.comresearchgate.net Its planar structure can facilitate binding to the active site of enzymes or receptors. iomcworld.comresearchgate.net

Hydrophilic and Hydrophobic Interactions: The presence of hydrophilic substituents on the phenyl ring can enhance interactions with polar amino acid residues near the binding site. iomcworld.comresearchgate.net Conversely, the phenyl core contributes to hydrophobic interactions with nonpolar residues. iomcworld.comresearchgate.net

Bioisosteric Replacements: In some cases, replacing the benzoic acid moiety with a bioisostere, such as a pyridine- or pyridazine-carboxylic acid, can result in potent biological activity. nih.gov

Interactive Data Table: SAR of 4-(Thiazol-5-yl)benzoic Acid Analogues as CK2 Inhibitors

| Compound Modification | IC50 (CK2α) | IC50 (CK2α') | Antiproliferative Activity (CC50, A549) |

|---|---|---|---|

| Azabenzene analogues (pyridine- and pyridazine-carboxylic acid derivatives) | 0.014-0.017 µM | 0.0046-0.010 µM | - |

Conclusions and Future Research Trajectories

Summary of Current Research Achievements on 4-(1,3-Dithiolan-2-yl)benzoic acid

Currently, this compound is primarily recognized as a chemical intermediate. Its commercial availability from various suppliers underscores its utility in the synthesis of more complex molecules. The core achievement lies in its synthesis, which is predicated on established methods for the formation of dithioacetals from aldehydes. In this case, the starting material is 4-formylbenzoic acid, which undergoes reaction with 1,2-ethanedithiol (B43112) to protect the aldehyde functionality. This reaction is a cornerstone of organic synthesis, valued for its high efficiency and the stability of the resulting dithiolane group under a variety of reaction conditions. The presence of both a carboxylic acid group and a protected aldehyde in a single molecule makes it a versatile building block for further chemical transformations.

Unexplored Avenues in Synthesis and Chemical Reactivity

The synthesis of this compound itself is well-established, but opportunities for innovation remain, particularly in the development of more sustainable and efficient catalytic systems. While traditional acid catalysts are effective, the exploration of solid acid catalysts or enzyme-catalyzed reactions could offer improvements in terms of reusability, waste reduction, and milder reaction conditions.

The chemical reactivity of this compound is a largely untapped area of research. Key unexplored avenues include:

Reactions of the Carboxylic Acid Moiety: Standard transformations such as esterification, amidation, and conversion to the acid chloride can be systematically studied to create a library of derivatives. The reactivity of these derivatives could then be explored in various contexts. For instance, the reaction of the corresponding acid chloride with different nucleophiles could lead to a diverse range of compounds with potential biological activity.

Deprotection and Further Functionalization: The dithiolane group, while stable, can be cleaved under specific oxidative or reductive conditions to regenerate the aldehyde. This allows for the introduction of the benzoic acid moiety into a molecule, followed by the unmasking of the aldehyde for subsequent reactions like Wittig olefination, reductive amination, or aldol (B89426) condensations. The selective deprotection in the presence of other functional groups is a key area for investigation.

Reactivity of the Dithiolane Ring: The sulfur atoms of the dithiolane ring possess nucleophilic character and can participate in reactions such as oxidation to sulfoxides or sulfones, which could modulate the electronic properties and biological activity of the molecule. Furthermore, the C-S bonds can be cleaved under certain conditions, opening up possibilities for the synthesis of other sulfur-containing heterocycles.

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of the benzoic acid moiety is a prime candidate for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce further complexity and build larger molecular scaffolds.

Promising Directions in Biological and Medicinal Chemistry Applications

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting a high potential for its derivatives in medicinal chemistry.

As a Scaffold for Novel Therapeutics: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govpreprints.org The dithiolane moiety is also a recognized pharmacophore, present in compounds with activities such as tyrosinase inhibition and as antagonists for adrenoceptors. aidic.it The combination of these two functionalities in this compound provides a promising starting point for the design and synthesis of new therapeutic agents. For example, derivatives could be designed as inhibitors of enzymes where the benzoic acid part binds to a specific pocket and the dithiolane moiety provides additional interactions or modulates solubility and metabolic stability.

Development of Prodrugs: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties. These esters could be designed to be hydrolyzed in vivo, releasing the active carboxylic acid.